molecular formula C14H14ClN5O3 B15029203 N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

Cat. No.: B15029203
M. Wt: 335.74 g/mol
InChI Key: RXSGDNXGWDURDS-IUXPMGMMSA-N
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Description

N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a triazinyl group, and a propanehydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: May be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
  • N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Uniqueness

N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14ClN5O3

Molecular Weight

335.74 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide

InChI

InChI=1S/C14H14ClN5O3/c1-8(9-2-4-10(15)5-3-9)17-19-12(21)7-6-11-13(22)16-14(23)20-18-11/h2-5H,6-7H2,1H3,(H,19,21)(H2,16,20,22,23)/b17-8-

InChI Key

RXSGDNXGWDURDS-IUXPMGMMSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCC1=NNC(=O)NC1=O)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)CCC1=NNC(=O)NC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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